

An In-depth Technical Guide to Chevalone C: Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Chevalone C

Cat. No.: B3026300

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Abstract

Chevalone C, a meroterpenoid derived from fungi, has garnered significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **Chevalone C**. Detailed methodologies for key in vitro assays are presented to facilitate further research and development. This document aims to serve as a core resource for researchers investigating the therapeutic potential of this promising natural product.

Chemical Structure and Physicochemical Properties

Chevalone C is a complex meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its intricate polycyclic structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of **Chevalone C**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₄₀ O ₅	[1]
Molecular Weight	456.6 g/mol	[1]
CAS Number	1318025-77-2	[1]
SMILES	CC(OC1=C2C[C@]3([H])-- INVALID-LINK-- =O)C5(C)C">C@@(C)O1)=C C2=O	[1]

Note: Specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for **Chevalone C** were not available in the public domain at the time of this publication. However, data for structurally related, newly discovered chevalones H-M have been published and may serve as a useful reference for spectral comparison.[2]

Biological Activities and Quantitative Data

Chevalone C has demonstrated a broad spectrum of biological activities, including cytotoxic, antimalarial, and antimycobacterial effects. Notably, it has also been shown to act synergistically with existing chemotherapeutic agents.

Cytotoxic Activity

Chevalone C exhibits significant cytotoxicity against a range of human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.

Table 2: In Vitro Cytotoxicity of **Chevalone C** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference
BC1	Breast Cancer	8.7	~19.0	[1][3]
A549	Lung Carcinoma	-	-	[4]
HCT116	Colorectal Carcinoma	Induces cell death	Induces cell death	[1][3]
HepG2	Liver Cancer	-	-	[4]
MCF-7	Breast Cancer	-	-	[4]
SF-268	Glioblastoma	-	-	[4]

Note: Some studies reported cytotoxicity in A549, HepG2, MCF-7, and SF-268 cell lines but did not provide specific IC₅₀ values for **Chevalone C** itself, focusing instead on analogues or synergistic effects.

Synergistic Effects

A particularly promising aspect of **Chevalone C**'s bioactivity is its ability to enhance the efficacy of other therapeutic agents.

- **Synergism with Doxorubicin:** **Chevalone C** has been observed to act synergistically with the chemotherapeutic drug doxorubicin in A549 lung cancer cells.[4] This suggests a potential role for **Chevalone C** in combination therapies to overcome drug resistance or reduce required dosages of toxic chemotherapeutics.

Antimicrobial Activity

Chevalone C has also shown potent activity against clinically relevant pathogens.

Table 3: Antimicrobial Activity of **Chevalone C** (MIC Values)

Organism	Disease	MIC (µg/mL)	MIC (µM)	Reference
Mycobacterium tuberculosis H37Ra	Tuberculosis	6.3	~13.8	[1][3]
Plasmodium falciparum	Malaria	25.0	~54.7	

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the key biological assays cited in this guide.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol for A549 Cells

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Experimental Workflow for SRB Assay



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Caption: Workflow for determining the cytotoxicity of **Chevalone C** using the SRB assay.

Methodology:

- Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

- Compound Treatment: Treat cells with various concentrations of **Chevalone C** and a vehicle control (e.g., DMSO) and incubate for 72 hours.[\[6\]](#)
- Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[\[1\]](#)[\[7\]](#)
- Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[\[1\]](#)[\[7\]](#)
- Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[\[1\]](#)
- Washing: Repeat the washing step with 1% acetic acid to remove unbound SRB.[\[1\]](#)
- Drying: Allow the plates to air dry completely.[\[1\]](#)
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[\[1\]](#)
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimalarial Assay: SYBR Green I-based Fluorescence Assay for Plasmodium falciparum

This assay is a common method for assessing the in vitro susceptibility of *P. falciparum* to antimalarial compounds.

Experimental Workflow for Antimalarial Assay



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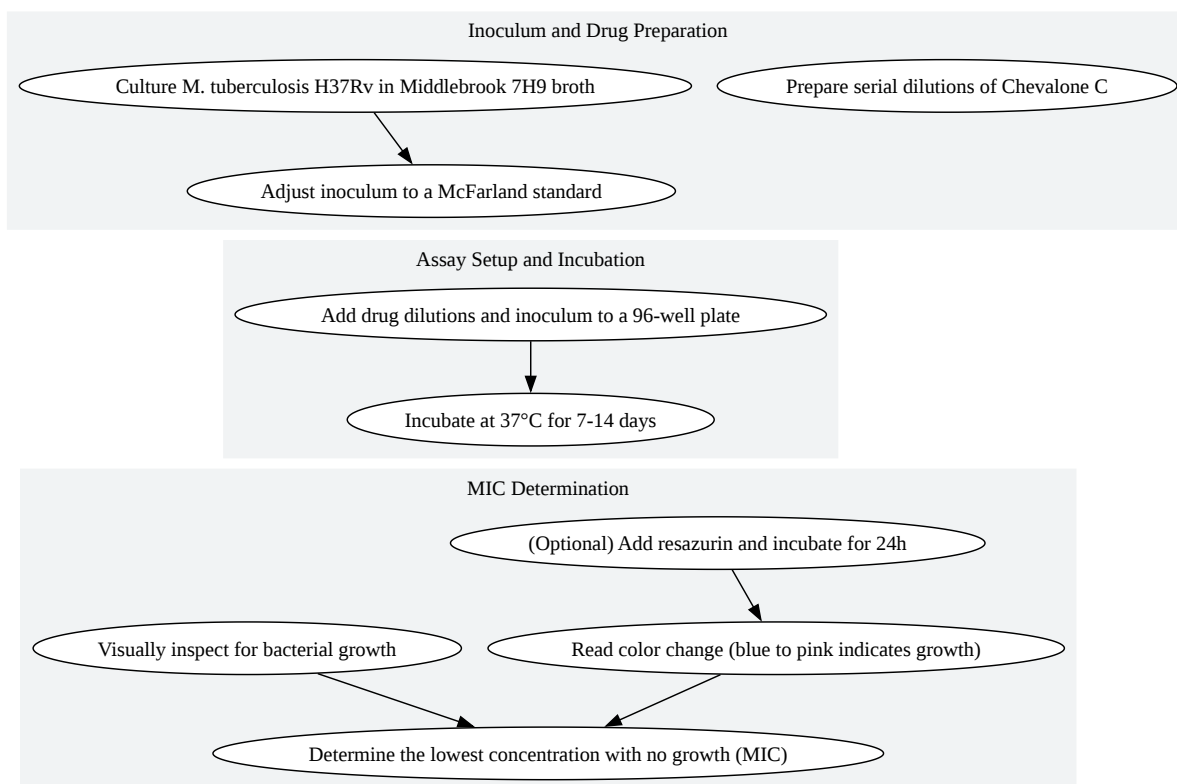
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.

Methodology:

- Parasite Culture: Maintain a culture of *P. falciparum* (e.g., 3D7 or K1 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[8][9]
- Synchronization: Synchronize the parasite culture to the ring stage.[10]
- Assay Setup: Prepare serial dilutions of **Chevalone C** in a 96-well plate. Add the synchronized parasite culture at a defined parasitemia and hematocrit.[10]
- Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[9]
- Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with the parasitic DNA.[10]
- Incubation: Incubate the plates in the dark at room temperature for 1 hour.[10]
- Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
- Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.

Antimycobacterial Assay: Broth Microdilution Method for *Mycobacterium tuberculosis*

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of compounds against *M. tuberculosis*.



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Caption: Generalized intrinsic and extrinsic apoptosis pathways potentially affected by cytotoxic compounds.

Further research is required to identify the specific molecular targets of **Chevalone C** and to delineate its precise effects on these and other cellular signaling cascades, such as those involved in cell cycle regulation.

Synthesis

The total synthesis of **Chevalone C** has not been reported in the reviewed literature. The structural complexity of this meroterpenoid presents a significant challenge for synthetic chemists. However, the development of a synthetic route would be invaluable for producing larger quantities of the compound for further preclinical and clinical development, as well as for the generation of novel analogues with improved therapeutic properties. Biocatalytic and chemical derivatization of the related Chevalone E has been explored as a means to generate analogues. [11]

Conclusion and Future Directions

Chevalone C is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic and antimicrobial effects, coupled with its synergistic potential, highlight its promise as a lead compound for drug discovery. Future research should focus on:

- Elucidating the specific molecular targets and mechanisms of action.
- Conducting in vivo studies to evaluate its efficacy and safety in animal models.
- Developing a total synthesis to enable medicinal chemistry efforts and large-scale production.
- Investigating the structure-activity relationships of **Chevalone C** and its analogues to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of **Chevalone C**.

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